molecular formula C8H7BClF3O4 B2744145 [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096330-12-8

[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B2744145
CAS No.: 2096330-12-8
M. Wt: 270.4
InChI Key: NXEVTVKKAKXECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative with the general formula RB(OH)₂, where the aryl group contains three substituents:

  • Chloro (Cl) at position 2,
  • Methoxy (OCH₃) at position 5,
  • Trifluoromethoxy (OCF₃) at position 3.

This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct biaryl motifs in pharmaceuticals and agrochemicals . The electron-withdrawing nature of the Cl and OCF₃ groups influences its reactivity, solubility, and stability, making it distinct from simpler arylboronic acids like phenylboronic acid .

Properties

IUPAC Name

[2-chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClF3O4/c1-16-6-2-4(9(14)15)5(10)3-7(6)17-8(11,12)13/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEVTVKKAKXECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC(F)(F)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxy-4-(trifluoromethoxy)benzene.

    Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.

Chemical Reactions Analysis

[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents critically determine the compound’s properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid Cl (2), OCH₃ (5), OCF₃ (4) C₈H₆BClF₃O₄ ~280.4 (est.) High steric hindrance; strong electron-withdrawing effects
[5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid (A950600) Cl (5), OCF₃ (2) C₇H₅BClF₃O₃ 240.37 Lower steric hindrance; altered electronic profile
[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid Cl (4), OCF₃ (3) C₇H₅BClF₃O₃ 240.37 Meta-substituted Cl; impacts cross-coupling efficiency
[2-Chloro-5-(trifluoromethyl)phenyl]boronic acid Cl (2), CF₃ (5) C₇H₅BClF₃O₂ 224.38 Replaces OCF₃ with CF₃; reduced polarity

Key Observations :

  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : OCF₃ is more polar and electron-withdrawing, enhancing the boronic acid’s acidity and reactivity in aqueous conditions .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Demonstrates moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from ortho-substituents. Yields are typically lower than those of unsubstituted phenylboronic acid but higher than bulkier analogs .
  • Chloro-Substituted Analogs : Electron-withdrawing Cl groups reduce electron density on the boron atom, slowing transmetallation steps. For example, [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid achieves ~60–70% yields under optimized conditions, whereas phenylboronic acid yields >90% .
  • Methoxy vs. Trifluoromethoxy : Methoxy (OCH₃) at position 5 provides weak electron-donating effects, partially counterbalancing the electron-withdrawing OCF₃ and Cl groups in the target compound .

Stability and Analytical Considerations

  • Stability : The target compound is prone to protodeboronation under acidic conditions due to electron-withdrawing substituents. Stabilization requires inert atmospheres and low temperatures during synthesis .
  • Purity Control : LC-MS/MS methods are employed to detect boronic acid impurities (e.g., carboxy phenyl boronic acid) at <1 ppm levels in pharmaceuticals like Lumacaftor .

Biological Activity

[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. Its unique structure, featuring both chloro and trifluoromethoxy groups, enhances its reactivity and potential as a pharmaceutical agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C₈H₇BClF₃O, with a molecular weight of 227.40 g/mol. The compound is characterized by its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of serine proteases and kinase enzymes. This inhibition occurs due to the formation of stable complexes with target enzymes, thereby blocking their catalytic activity. Additionally, the compound's ability to form complexes with diols makes it valuable in various biochemical applications.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit antimicrobial activity against various pathogens. A study highlighted its moderate action against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these organisms suggest that this compound could serve as a potential antibacterial agent:

OrganismMIC (µg/mL)
Candida albicans32
Aspergillus niger16
Bacillus cereus8

These findings are indicative of the compound's potential in treating fungal and bacterial infections, particularly in cases where traditional antibiotics may fail.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes relevant to cancer treatment. For example, it has shown promise in inhibiting specific kinases involved in tumor growth. The structure-activity relationship (SAR) studies suggest that modifications to the boronic acid group can enhance its potency against these targets.

Case Studies

  • Antifungal Activity : A study conducted on the antifungal properties of related boronic acids demonstrated that compounds with similar structures effectively inhibited leucyl-tRNA synthetase (LeuRS) in fungi, leading to cell death. This mechanism mirrors that of approved antifungal agents like Tavaborole, indicating a potential pathway for developing new antifungal therapies using this compound.
  • Cancer Research : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). The IC₅₀ values indicate significant anti-proliferative effects while sparing normal cells, suggesting a therapeutic window that could be exploited in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.